1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17436713
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H21N5O2 |
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Molecular Weight | 315.37 g/mol |
IUPAC Name | 1-[2-(4-phenylpiperazin-1-yl)propyl]triazole-4-carboxylic acid |
Standard InChI | InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23) |
Standard InChI Key | RNIHCAMRXYNEBF-UHFFFAOYSA-N |
Canonical SMILES | CC(CN1C=C(N=N1)C(=O)O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(2-(4-phenylpireon)propyl)-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of 366.41 g/mol. Key structural components include:
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1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .
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4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at the 4-position, frequently associated with receptor-binding activity in CNS-targeting drugs .
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Carboxylic acid group: Enhances water solubility and potential for ionic interactions with biological targets .
The propyl linker between the triazole and piperazine groups likely influences conformational flexibility and bioavailability.
Synthesis and Characterization
While no direct synthesis protocol for this compound is documented, analogous triazole-piperazine hybrids are typically synthesized via:
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Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A "click chemistry" approach to form the 1,2,3-triazole core .
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N-alkylation of piperazine: Reaction of 4-phenylpiperazine with propargyl bromide, followed by cycloaddition with an azide-functionalized carboxylic acid derivative .
Example Synthesis Pathway (inferred from ):
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Step 1: Preparation of 4-phenylpiperazine-propyl azide via alkylation of 4-phenylpiperazine with 1-bromo-3-azidopropane.
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Step 2: CuAAC reaction with propiolic acid to form the triazole-carboxylic acid core.
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Step 3: Purification via recrystallization or column chromatography.
Key spectral characterization data for analogous compounds include:
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IR: Stretching vibrations at ~1700 cm (C=O), ~1600 cm (triazole C=N) .
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H NMR: Peaks at δ 7.2–7.4 ppm (phenyl protons), δ 3.5–4.0 ppm (piperazine N–CH), δ 2.5–3.0 ppm (propyl linker) .
Pharmacological Activities
Xanthine Oxidase Inhibition
Triazole-carboxylic acid derivatives exhibit potent xanthine oxidase (XO) inhibition, a therapeutic target for hyperuricemia and gout. For example:
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Compound 1s (a triazole-carboxylic acid analog) showed an IC of 0.21 µM against XO, 36-fold more potent than allopurinol .
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Y-700 (a pyrazole-carboxylic acid analog) demonstrated mixed-type inhibition with .
The carboxylic acid group in these compounds likely chelates the molybdenum cofactor in XO’s active site, while the triazole/piperazine groups enhance hydrophobic interactions .
CNS Modulation
Piperazine-containing compounds frequently target serotonin (5-HT) and dopamine receptors. A structurally related compound, LQFM008, demonstrated anxiolytic effects in mice at 10 mg/kg . Molecular docking suggests the piperazine group binds to the orthosteric site of 5-HT receptors .
Structure-Activity Relationships (SAR)
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Triazole Substitution:
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Piperazine Modifications:
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Carboxylic Acid Role:
Molecular Modeling and Docking
Docking studies of analogous compounds into XO (PDB: 1N5X) reveal:
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The carboxylic acid forms hydrogen bonds with Arg880 and Thr1010 .
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The 4-phenylpiperazine group occupies a hydrophobic pocket near Leu648 .
For 5-HT receptors (PDB: 7E2Z):
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The piperazine nitrogen interacts with Asp116 via salt bridges .
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The phenyl group fits into a lipophilic cavity formed by Phe361 and Trp358 .
Pharmacokinetic and Toxicity Profiles
Data from related compounds suggest:
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